molecular formula C14H10Cl2O2 B067181 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde CAS No. 194802-96-5

2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

Cat. No.: B067181
CAS No.: 194802-96-5
M. Wt: 281.1 g/mol
InChI Key: JWEJOQROGJRIGU-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde is a useful research compound. Its molecular formula is C14H10Cl2O2 and its molecular weight is 281.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-12-6-5-10(7-13(12)16)9-18-14-4-2-1-3-11(14)8-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEJOQROGJRIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358243
Record name 2-[(3,4-dichlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194802-96-5
Record name 2-[(3,4-dichlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure-activity relationship of O-benzylated salicylaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacophore Optimization of O-Benzylated Salicylaldehydes

Executive Summary

The O-benzylated salicylaldehyde scaffold represents a privileged structure in medicinal chemistry, serving as both a potent bioactive agent and a versatile intermediate. Structurally, it combines a reactive electrophilic warhead (the aldehyde) with a lipophilic tail (the benzyl ether), linked via an chemically stable yet metabolically relevant ether bridge. This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, focusing on its efficacy as a tyrosinase inhibitor and antimicrobial agent. It provides a validated, self-consistent protocol for its synthesis via Williamson etherification and maps the electronic and steric determinants that govern its receptor binding.

Chemical Architecture & Synthetic Logic

The core structure consists of 2-hydroxybenzaldehyde (salicylaldehyde) alkylated at the phenolic oxygen. The biological activity hinges on three structural domains:

  • The Aldehyde Core (Warhead): Acts as a hydrogen bond acceptor or a covalent trap (Schiff base formation) for lysine residues in enzyme active sites.

  • The Ether Linkage (Spacer): Provides rotational freedom and determines the distance between the polar core and the hydrophobic tail.

  • The Benzyl Ring (Hydrophobic Anchor): Facilitates

    
     stacking interactions within hydrophobic pockets (e.g., the active site of tyrosinase).
    
Validated Synthetic Protocol: Williamson Ether Synthesis

While NaH/DMF is a common method, it is often overly aggressive for scale-up due to hydrogen gas evolution. The following protocol uses Potassium Carbonate (


) in Acetone or Acetonitrile, offering a safer, self-validating workflow with high chemoselectivity (avoiding Cannizzaro side-reactions).

Reagents:

  • Salicylaldehyde (1.0 eq)

  • Substituted Benzyl Bromide/Chloride (1.1 eq)

  • Anhydrous

    
     (2.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq - Catalytic, Finkelstein accelerator)

  • Solvent: Anhydrous Acetone or Acetonitrile

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Salicylaldehyde (10 mmol) in anhydrous Acetone (30 mL). Add anhydrous

    
     (20 mmol). Stir at room temperature for 15 minutes. Checkpoint: The solution should turn bright yellow due to phenoxide anion formation.
    
  • Addition: Add the substituted Benzyl Bromide (11 mmol) and catalytic KI (1 mmol).

  • Reflux: Attach a reflux condenser and heat the mixture to 60°C (Acetone) or 80°C (Acetonitrile) for 4–6 hours.

  • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 8:2). Validation: The starting material (Salicylaldehyde) usually has an

    
    ; the product will appear higher (
    
    
    
    ) and is non-fluorescent under basic conditions compared to the phenol.
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Evaporate the solvent under reduced pressure.
  • Purification: Dissolve the residue in DCM, wash with 10% NaOH (to remove unreacted salicylaldehyde), then water and brine. Dry over

    
    .[1][2] Recrystallize from Ethanol or purify via flash column chromatography.
    

Characterization Standard (Self-Validation):

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    Look for the disappearance of the phenolic -OH (approx. 11.0 ppm) and the appearance of the benzylic methylene singlet (
    
    
    ) at
    
    
    5.1–5.2 ppm. The aldehyde proton remains at
    
    
    10.4–10.5 ppm.

Visualization: Synthetic Pathway

SynthesisPath cluster_conditions Critical Control Points Reactants Salicylaldehyde + Benzyl Halide Intermediate Phenoxide Anion (Yellow Solution) Reactants->Intermediate Deprotonation (K2CO3, 15 min) Transition SN2 Transition State (K2CO3/KI Catalysis) Intermediate->Transition Nucleophilic Attack (+ KI, Reflux) Product O-Benzylated Salicylaldehyde Transition->Product Halide Displacement (4-6 Hours) Control1 TLC Monitor: Hex:EtOAc (8:2) Transition->Control1 Control2 1H NMR Validation: O-CH2 singlet @ 5.2ppm Product->Control2

Figure 1: Reaction pathway for Williamson ether synthesis of O-benzylated salicylaldehydes, highlighting critical control points.

Mechanistic SAR Analysis

The biological efficacy of these compounds, particularly in Tyrosinase Inhibition (melanogenesis regulation) and Antimicrobial activity , is governed by strict steric and electronic rules.

The Hydrophobic Pocket (Benzyl Ring Substituents)

The benzyl ring mimics the side chain of tyrosine substrates.

  • 4-Position (Para) Sensitivity: Substituents at the para-position of the benzyl ring are critical.

    • Electron Donating Groups (EDGs): A 4-Methoxy (

      
      ) or 4-Hydroxyl (
      
      
      
      ) group significantly enhances tyrosinase inhibition. The
      
      
      group acts as a hydrogen bond donor, mimicking the phenol of tyrosine.
    • Halogens: A 4-Chloro or 4-Fluoro substituent increases lipophilicity (

      
      ), enhancing membrane permeability for antimicrobial applications, but may reduce binding affinity in the tyrosinase active site compared to hydroxyls.
      
  • Steric Clashes: Ortho-substitution (e.g., 2-Nitro) on the benzyl ring often diminishes activity due to steric hindrance preventing the ring from fitting deep into the hydrophobic pocket.

The Aldehyde "Warhead"
  • Copper Chelation: Tyrosinase is a copper-containing metalloenzyme. The aldehyde oxygen (and the ether oxygen) can coordinate with the binuclear copper active site.

  • Schiff Base Potential: In cellular environments, the aldehyde can form reversible Schiff bases with primary amines (Lysine) in proteins, covalently modifying the target.

Quantitative Data Summary

Table 1: Comparative Tyrosinase Inhibition (Mushroom Tyrosinase) of O-Benzyl Salicylaldehyde Derivatives.

Compound (Substituent on Benzyl Ring)IC50 (µM)Mechanism of ActionElectronic Effect (Hammett

)
Unsubstituted (H) > 100Weak hydrophobic interaction0.00
4-Methoxy (4-OMe) 19.1H-bond acceptor / Hydrophobic-0.27 (Donating)
4-Hydroxy (4-OH) 2.9H-bond donor (Tyrosine mimic)-0.37 (Donating)
3,4-Dimethoxy 56.2Steric hindrance reduces fit-
4-Chloro (4-Cl) ~45.0Hydrophobic / Weak binding+0.23 (Withdrawing)
Kojic Acid (Control) 19.2Copper ChelationN/A

Data derived from consolidated SAR studies (See References [1], [3]).

Visualization: SAR Interaction Map

SAR_Map Core O-Benzylated Salicylaldehyde Core Aldehyde Aldehyde Group (-CHO) Core->Aldehyde Ether Ether Linkage (-O-CH2-) Core->Ether Benzyl Benzyl Ring (Ar-) Core->Benzyl Chelator Chelator Aldehyde->Chelator Copper Chelation (Tyrosinase) Schiff Schiff Aldehyde->Schiff Covalent Bonding (Lysine Residues) Flexibility Flexibility Ether->Flexibility Rotational Freedom Stability Stability Ether->Stability Metabolic Stability (vs Ester) PiStack PiStack Benzyl->PiStack Pi-Pi Stacking (Hydrophobic Pocket) Lipophilicity Lipophilicity Benzyl->Lipophilicity Membrane Penetration (Antimicrobial) Substituents Substituent Effects (4-Pos Critical) Benzyl->Substituents HighActivity HighActivity Substituents->HighActivity 4-OH / 4-OMe (H-Bonding) LowActivity LowActivity Substituents->LowActivity 2-Nitro / Ortho (Steric Clash)

Figure 2: Structure-Activity Relationship map detailing the functional roles of the aldehyde, ether linker, and benzyl tail.

References

  • Design, Synthesis, and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Provides specific IC50 data for 4-hydroxy and 4-methoxy substituted benzyl derivatives, establishing the importance of H-bond donors.

  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity. Source: MDPI (Molecules) URL:[Link] Relevance: Validates the cytotoxicity of salicylaldehyde derivatives and the synthetic protocols for introducing methoxy groups.

  • Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. Source: NCBI Bookshelf URL:[Link] Relevance: Serves as the authoritative grounding for the Williamson ether synthesis protocol described in Section 2.

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Discusses the hydrophobic interactions of the benzyl group within the tyrosinase active site.

Sources

Benzaldehyde Derivatives: A Strategic Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Benzaldehyde Derivatives in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzaldehyde (C₆H₅CHO) is not merely a flavoring agent or a simple precursor; it is a "privileged structure" in medicinal chemistry. Its planar aromatic ring coupled with a reactive carbonyl center allows for the rapid generation of diverse chemical libraries. This guide moves beyond basic synthesis to analyze the Structure-Activity Relationships (SAR) and mechanistic versatility of benzaldehyde derivatives. We focus specifically on three dominant classes—Chalcones, Schiff Bases, and Hydrazones —and their pivotal roles in oncology and infectious disease management.

Key Technical Insight: The pharmacological potency of this scaffold often stems from its ability to form covalent or non-covalent interactions with nucleophilic cysteine residues in enzymes (via Michael addition in chalcones) or sequester metal ions (via chelation in Schiff bases).

Chemical Versatility & Synthetic Logic

The benzaldehyde core serves as a divergent synthetic hub. Its reactivity is governed by the electrophilicity of the carbonyl carbon, which can be modulated by para- and meta-substituents on the phenyl ring.

The Divergent Synthesis Workflow

The following diagram illustrates the primary synthetic pathways used to convert the benzaldehyde core into bioactive scaffolds.

Benzaldehyde_Divergence Benz Benzaldehyde Core (Electrophilic Center) Chalcone Chalcones (α,β-unsaturated ketones) Benz->Chalcone + Acetophenone (Claisen-Schmidt / NaOH) Schiff Schiff Bases (Azomethines) Benz->Schiff + Primary Amine (Acid Cat. / Reflux) Hydra Hydrazones (-C=N-NH-) Benz->Hydra + Hydrazide (Ethanol / Reflux) Imid Benzimidazoles (Heterocycles) Benz->Imid + o-Phenylenediamine (Oxidative Cyclization) Tubulin Tubulin Chalcone->Tubulin Tubulin Inhibition Metal Metal Schiff->Metal Metal Chelation Micro Micro Hydra->Micro Antimicrobial

Figure 1: Divergent synthetic pathways from the benzaldehyde pharmacophore. The electrophilic carbonyl acts as the anchor for condensation reactions yielding diverse bioactive classes.

Therapeutic Landscape & Mechanism of Action[1]

Anticancer Activity: The 14-3-3ζ and Tubulin Axis

Recent literature (2020–2024) highlights a dual mechanism for benzaldehyde derivatives in oncology:

  • Tubulin Polymerization Inhibition: Chalcones (e.g., combretastatin analogs) bind to the colchicine site of tubulin, arresting the cell cycle at the G2/M phase.

  • 14-3-3ζ Inhibition: A specific mechanism where benzaldehyde derivatives block the interaction between the 14-3-3ζ protein and phosphorylated Histone H3 (H3S28ph). This suppression inhibits Epithelial-Mesenchymal Plasticity (EMP) , a key driver of metastasis and drug resistance in pancreatic and breast cancers.

Mechanism of Action Diagram

The following diagram details the 14-3-3ζ signaling blockade, a sophisticated mechanism specific to this pharmacophore.

MOA_1433 Drug Benzaldehyde Derivative (Inhibitor) Target 14-3-3ζ Protein Drug->Target Blocks Binding Site Complex 14-3-3ζ / H3S28ph Complex Drug->Complex Prevents Formation Therapy Sensitization to Chemotherapy Drug->Therapy Result Target->Complex Normal Binding Client Phosphorylated Histone H3 (H3S28ph) Client->Complex Downstream Epithelial-Mesenchymal Plasticity (EMP) Complex->Downstream Promotes Outcome Metastasis & Drug Resistance Downstream->Outcome

Figure 2: Mechanism of Action (MOA) showing the inhibition of the 14-3-3ζ/H3S28ph interaction. Blockade of this complex suppresses EMP, overcoming resistance.

Case Study: Synthesis of High-Potency Benzimidazole-Chalcone Hybrids

Rationale: While simple chalcones are effective, hybridizing them with benzimidazole moieties significantly enhances cytotoxicity against resistant cell lines (e.g., MCF-7, A549). This section details the synthesis of Compound 23a , a potent hybrid identified in recent SAR studies.

Experimental Protocol: Claisen-Schmidt Condensation

Objective: Synthesis of (2E)-1-(1-(3-morpholinopropyl)-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one.

Reagents:

  • 1-(3-morpholinopropyl)-2-acetylbenzimidazole (Precursor A)

  • Benzaldehyde (Precursor B)

  • Sodium Hydroxide (40% aq. solution)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Preparation: Dissolve 0.01 mol of Precursor A and 0.01 mol of Benzaldehyde in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Catalysis: Place the flask in an ice bath (0–5°C). Add 5 mL of 40% NaOH solution dropwise over 10 minutes with constant stirring.

    • Critical Control Point: Exothermic reaction; maintain temperature <10°C to prevent polymerization.

  • Reaction: Remove the ice bath and stir the mixture at room temperature (25°C) for 12–24 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 3:1).

  • Quenching: Pour the reaction mixture into 100 mL of crushed ice-water containing 2 mL of HCl to neutralize the base.

  • Isolation: A yellow precipitate will form. Filter the solid under vacuum.

  • Purification: Recrystallize from hot ethanol to yield needle-like yellow crystals.

    • Validation: Confirm structure via ¹H-NMR (characteristic doublet at δ 7.6–7.8 ppm for vinylic protons, J = 15-16 Hz, indicating trans geometry).

Quantitative Efficacy (SAR Data)

The following table summarizes the cytotoxicity (IC₅₀) of the synthesized hybrid compared to the standard drug Cisplatin.

Compound IDR-SubstituentCell Line: MCF-7 (Breast) IC₅₀ (µM)Cell Line: A549 (Lung) IC₅₀ (µM)Potency vs. Cisplatin
23a (Hybrid) Phenyl8.91 ± 0.4 9.73 ± 0.6 Superior
23b4-Cl-Phenyl10.34 ± 0.812.15 ± 0.9Comparable
23c4-OMe-Phenyl14.88 ± 1.218.20 ± 1.5Lower
Cisplatin N/A11.70 ± 0.516.04 ± 0.8Reference

Table 1: Comparative cytotoxicity of Benzimidazole-Chalcone hybrids. Note that the unsubstituted phenyl derivative (23a) exhibits higher potency than the standard chemotherapeutic Cisplatin in these specific lines.

Future Perspectives

The field is moving toward Targeted Protein Degradation (PROTACs) . Researchers are now linking benzaldehyde-derived chalcones (as the warhead for the protein of interest) to E3 ligase ligands. This strategy aims to degrade rather than merely inhibit oncoproteins like MDM2 or Tubulin, offering a permanent knockout of the target.

References

  • Biological aspects of Schiff base–metal complexes derived from benzaldehydes: an overview. Journal of the Iranian Chemical Society, 2018.

  • Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer. British Journal of Cancer, 2025.

  • Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. Molecules, 2019.

  • Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor. Molecules, 2022.[1]

  • Synthesis of Chalcones with Anticancer Activities. Molecules, 2013.

Sources

Safety Data Sheet (SDS) for 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical whitepaper and Safety Data Sheet (SDS) analysis for 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde . It is designed for research scientists and process chemists requiring rigorous safety, handling, and stability data beyond standard vendor summaries.[1]

CAS No: 194802-96-5 | Molecular Formula: C₁₄H₁₀Cl₂O₂[1][2]

Identification & Chemical Context

This compound is a halogenated aromatic aldehyde ether, primarily utilized as a pharmacophore building block in the synthesis of bioactive heterocycles.[1] Its structural core—a benzaldehyde moiety ether-linked to a dichlorobenzyl group—imparts specific reactivity profiles (nucleophilic addition, oxidation susceptibility) and lipophilicity critical for drug discovery.[1]

Property Data / Specification
CAS Number 194802-96-5
IUPAC Name 2-[(3,4-Dichlorophenyl)methoxy]benzaldehyde
Molecular Weight 281.13 g/mol
SMILES C1=CC=C(C(=C1)C=O)OCC2=CC(=C(C=C2)Cl)Cl
Physical State Solid (Crystalline powder)
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water
Key Reactivity Aldehyde oxidation (to carboxylic acid); Nucleophilic addition

Hazard Identification & Risk Assessment (GHS)

Note: While specific toxicological data for this exact isomer is limited, the following classification is derived from validated Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 2-[(2,4-dichlorobenzyl)oxy]benzaldehyde).

GHS Classification[1][3][4][5]
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302)[2]

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Mechanistic Toxicology
  • Aldehyde Reactivity: The aldehyde group (-CHO) is a documented sensitizer. It can form Schiff bases with proteins in the mucous membranes, leading to irritation and potential sensitization.[1]

  • Halogenated Ether Moiety: The dichlorobenzyl ether linkage is relatively stable but increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated benzaldehydes.[1]

  • Metabolic Fate: Likely metabolized via oxidation to 2-[(3,4-dichlorobenzyl)oxy]benzoic acid, which is then glucuronidated and excreted.[1]

Self-Validating Handling Protocols

Scientific Integrity Note: The primary instability risk for this compound is autoxidation .[1] The aldehyde proton is susceptible to radical abstraction by atmospheric oxygen, forming a peracid intermediate that disproportionates to the corresponding carboxylic acid.[1]

Storage & Stability Workflow

To ensure compound integrity, researchers must implement an inert gas blanket system.[1]

StorageProtocol Receipt Compound Receipt QC 1H-NMR Verification (Check -CHO peak ~10 ppm) Receipt->QC Initial Purity Purge Argon/Nitrogen Purge QC->Purge If >95% Seal Parafilm/Teflon Seal Purge->Seal Exclude O2 Store Storage @ 2-8°C (Dark) Seal->Store Slow Oxidation

Figure 1: Self-validating storage workflow to prevent autoxidation. The NMR checkpoint ensures no benzoic acid impurity exists prior to storage.

Personal Protective Equipment (PPE)
  • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.

  • Dermal: Nitrile gloves (0.11 mm thickness). Breakthrough time: >480 min (estimated based on benzyl chloride analogs).

  • Ocular: Chemical safety goggles. Face shield recommended if performing large-scale (>10g) synthesis.[1]

Emergency Response & First Aid

Scenario Immediate Action Scientific Rationale
Inhalation Move to fresh air. If breathing is difficult, administer oxygen.[1]Aldehydes cause bronchoconstriction; oxygen support prevents hypoxia.[1]
Skin Contact Wash with soap and water for 15 min.[1] Do not use ethanol. Ethanol may enhance transdermal absorption of the lipophilic ether.[1]
Eye Contact Rinse with water for 15 min, lifting eyelids.[1][3] Consult ophthalmologist.Aldehydes can cross-link corneal proteins, causing lasting damage.[1]
Ingestion Rinse mouth. Do NOT induce vomiting. Aspiration of halogenated compounds can cause chemical pneumonitis.[1]

Experimental Application: Synthesis & Reactivity

This compound is frequently used in Reductive Amination or Knoevenagel Condensations .[1]

Standard Operating Procedure (SOP): Reductive Amination

Context: Synthesis of secondary amines for SAR studies.[1]

  • Setup: Flame-dried glassware under

    
     atmosphere.
    
  • Dissolution: Dissolve 1.0 eq of 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde in anhydrous DCE (Dichloroethane).

  • Activation: Add 1.1 eq of amine and 1.5 eq of

    
    .
    
  • Monitoring: Monitor consumption of aldehyde via TLC (Hexane:EtOAc 3:1). Aldehyde spot (

    
    ) should disappear; amine spot appears (
    
    
    
    ).
  • Quench: Quench with saturated

    
     to neutralize acetic acid byproducts.
    

ReactionWorkflow Start Start: Aldehyde + Amine Imine Intermediate: Imine Formation (Equilibrium) Start->Imine -H2O (DCE solvent) Reduct Reduction: NaBH(OAc)3 Imine->Reduct Irreversible Step Product Product: Secondary Amine Reduct->Product Workup

Figure 2: Reaction pathway for reductive amination. Note that the imine formation is reversible; the reduction step drives the equilibrium.[1]

Disposal & Environmental Considerations

Ecological Impact: Halogenated aromatics are often persistent in the environment.[1][3] The presence of chlorine atoms on the benzyl ring makes this compound resistant to rapid biodegradation.[1]

Disposal Protocol:

  • Segregation: Collect in "Halogenated Organic Waste" containers.

  • Neutralization: Do not attempt to oxidize or hydrolyze in-house.[1]

  • Destruction: Must be incinerated at >1100°C with flue gas scrubbing to capture Hydrogen Chloride (HCl) gas generated during combustion.

References

  • ChemicalBook. (2024). 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde Product Properties and CAS 194802-96-5.[1][4][5] Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet for 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde (Analog). Retrieved from

  • PubChem. (2024).[6][7] Compound Summary: 3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde (Positional Isomer). National Library of Medicine.[1] Retrieved from [6]

  • Tetrahedron Scientific. (2024). Catalog Entry for CAS 194802-96-5.[1] Retrieved from

Sources

Methodological & Application

Application Note: Synthesis of Schiff Bases Using 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Pharmacophore Rationale

This application note details the optimized protocol for synthesizing Schiff bases derived from 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde .

This specific scaffold is of high interest in medicinal chemistry due to the synergy between the flexible ether linkage and the lipophilic 3,4-dichlorophenyl moiety. The 3,4-dichloro substitution pattern significantly enhances membrane permeability and hydrophobic binding interactions, making these derivatives potent candidates for antimicrobial , anticancer , and anti-inflammatory screening [1, 2].

The synthesis is a two-stage convergent workflow:

  • O-Alkylation: Synthesis of the ether-aldehyde precursor via Williamson ether synthesis.

  • Condensation: Formation of the azomethine (-C=N-) linkage (Schiff base) with a primary amine.[1][2]

Synthetic Workflow Visualization

The following diagram outlines the critical pathway and decision points for this synthesis.

SyntheticWorkflow Sal Salicylaldehyde Step1 Step 1: O-Alkylation (K2CO3, Acetone, Reflux) Sal->Step1 DCBC 3,4-Dichlorobenzyl Chloride DCBC->Step1 Ether INTERMEDIATE: 2-[(3,4-Dichlorobenzyl)oxy] benzaldehyde Step2 Step 2: Condensation (EtOH, AcOH cat., Reflux) Ether->Step2 Amine Primary Amine (R-NH2) Amine->Step2 Schiff FINAL PRODUCT: Schiff Base Step1->Ether 6-8 hrs, 60°C Step2->Schiff -H2O (Dehydration)

Figure 1: Convergent synthetic pathway from raw materials to final Schiff base pharmacophore.

Part 1: Synthesis of the Precursor

Target Compound: 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

The purity of this intermediate is the single most critical factor for the success of the subsequent Schiff base reaction. Unreacted salicylaldehyde will compete for the amine in the next step, creating inseparable impurities.

Materials
  • Salicylaldehyde (2-Hydroxybenzaldehyde)

  • 3,4-Dichlorobenzyl chloride[3]

  • Potassium Carbonate (

    
    , anhydrous)
    
  • Potassium Iodide (KI, catalytic)

  • Solvent: Acetone (Dry) or DMF (Dimethylformamide)

Protocol (Standard Scale: 10 mmol)
  • Activation: In a 100 mL Round Bottom Flask (RBF), dissolve Salicylaldehyde (1.22 g, 10 mmol) in 30 mL anhydrous Acetone .

  • Deprotonation: Add

    
     (2.76 g, 20 mmol) . Stir at room temperature for 15 minutes. Observation: The solution may turn bright yellow due to phenoxide formation.
    
  • Alkylation: Add 3,4-Dichlorobenzyl chloride (1.95 g, 10 mmol) and a catalytic amount of KI (0.1 g) .

  • Reflux: Attach a condenser and reflux the mixture at 60°C for 6–8 hours .

    • Self-Validation Point: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The starting salicylaldehyde spot (

      
      ) must disappear.
      
  • Work-up:

    • Cool to room temperature.[3][4][5]

    • Filter off the inorganic salts (

      
      /KCl).
      
    • Evaporate the acetone under reduced pressure.

    • Precipitation: Pour the residue into crushed ice-water (100 mL) with vigorous stirring. The ether-aldehyde should precipitate as a solid.

  • Purification: Recrystallize from hot ethanol.

    • Yield Target: >75%[5][6][7]

    • Appearance: White to off-white crystalline solid.

Part 2: Synthesis of the Schiff Base

Target Compound: N-(2-[(3,4-Dichlorobenzyl)oxy]benzylidene)amine derivative

This reaction is a reversible condensation. To drive the equilibrium toward the product (Le Chatelier's principle), we utilize heat and specific solvent solubility profiles.

Materials
  • Precursor: 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde (from Part 1)

  • Primary Amine (e.g., Aniline, 4-Fluoroaniline, Isoniazid)

  • Catalyst: Glacial Acetic Acid (AcOH)[8]

  • Solvent: Absolute Ethanol[3]

Protocol (Standard Scale: 5 mmol)
  • Preparation: In a 50 mL RBF, dissolve Precursor (1.40 g, 5 mmol) in 20 mL Absolute Ethanol .

  • Amine Addition: Add the Primary Amine (5 mmol) equimolar to the aldehyde.

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid .

    • Why? The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine [4].

  • Reaction: Reflux at 78°C for 3–6 hours .

    • Visual Cue: Schiff bases are often colored (yellow/orange) due to the extended conjugation. A color change usually indicates reaction progress.

  • Isolation:

    • Cool the mixture to room temperature, then place in an ice bath for 30 minutes.

    • The Schiff base typically crystallizes out of the cold ethanol.

    • Filter the solid and wash with cold ethanol (2 x 5 mL).

  • Purification: Recrystallize from Ethanol/DMF mixture if necessary.

Mechanistic Insight

Understanding the mechanism aids in troubleshooting. The reaction proceeds via a carbinolamine intermediate.

Mechanism Step1 1. Protonation of Carbonyl Oxygen (Acid Catalyst) Step2 2. Nucleophilic Attack by Amine (Formation of C-N bond) Step1->Step2 Step3 3. Proton Transfer (Carbinolamine Intermediate) Step2->Step3 Step4 4. Dehydration (-H2O) (Formation of C=N Imine) Step3->Step4

Figure 2: Step-wise mechanism of acid-catalyzed Schiff base formation.

Characterization & Validation

To ensure scientific integrity, the following data points must be verified.

Spectroscopic Markers (FT-IR)
Functional GroupPrecursor (Aldehyde)Product (Schiff Base)Validation Criteria
C=O (Carbonyl) Strong band @ 1660–1690 cm⁻¹Absent Critical Proof of Conversion
C=N (Azomethine) AbsentSharp band @ 1600–1630 cm⁻¹Diagnostic for Schiff Base
C-O-C (Ether) 1240–1260 cm⁻¹1240–1260 cm⁻¹Confirms Linkage Stability
NMR Validation ( NMR, DMSO- )
  • Aldehyde Proton (-CHO): Look for a singlet at

    
     10.0–10.5 ppm . This must be absent  in the final product.
    
  • Azomethine Proton (-CH=N-): Look for a new singlet at

    
     8.3–8.8 ppm . This confirms the formation of the imine bond [1, 3].[9]
    
  • Ether Protons (-O-CH2-): A singlet around

    
     5.2 ppm  corresponding to the benzylic protons next to the oxygen.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete alkylation or wet solvent.Ensure Acetone is anhydrous. Increase reflux time. Add more KI.
Oily Product (Step 2) Impurities preventing crystallization.Evaporate solvent completely. Triturate the oil with Hexane or Diethyl Ether to induce crystallization.
Starting Material Remains Equilibrium limitation.Add molecular sieves (3Å) to the reaction flask to scavenge water and drive equilibrium forward.
Hydrolysis Schiff bases are sensitive to acid/water.Ensure the final product is dried thoroughly. Store in a desiccator.

References

  • Zoubi, W. (2013).[10] Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95.[1][10]

  • Chauhan, V., et al. (2023).[9][11] A Review: The Biological Activities of Schiff Bases. International Journal of Scientific Research in Engineering and Management, 07(05).[11]

  • Hassan, M., et al. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4,6-Difluoro-2-Amino Benzothiazole. International Journal of Pharma and Bio Sciences, 10.

  • Xavier, A., et al. (2012).[4][12] Synthesis and Characterization of Schiff Bases. Asian Journal of Chemistry. (General reference for acid-catalyzed mechanism).

Sources

Protocol for Williamson ether synthesis of salicylaldehyde and 3,4-dichlorobenzyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Protocol for the Williamson Ether Synthesis of Salicylaldehyde and 3,4-Dichlorobenzyl Chloride

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-((3,4-dichlorobenzyl)oxy)benzaldehyde via Williamson ether synthesis. This reaction involves the


 coupling of salicylaldehyde (nucleophile) and 3,4-dichlorobenzyl chloride (electrophile).

Targeting medicinal chemistry researchers, this guide prioritizes process safety (managing lachrymatory reagents) and reaction efficiency (overcoming the intramolecular hydrogen bonding of salicylaldehyde). The protocol utilizes a Potassium Carbonate (


) / Potassium Iodide (KI) catalytic system in Acetone, balancing high yields with ease of workup.

Reaction Mechanism & Rationale

The Challenge: Intramolecular Hydrogen Bonding

Salicylaldehyde presents a unique challenge compared to standard phenols. The ortho-formyl group forms a strong intramolecular hydrogen bond with the phenolic hydroxyl group. This stabilization increases the energy barrier for deprotonation (




8.4) compared to non-hydrogen-bonded isomers.
  • Strategic Solution: We utilize anhydrous

    
     in refluxing acetone. While a mild base, the reflux temperature provides sufficient energy to break the H-bond equilibrium.
    
  • Catalysis: Potassium Iodide (KI) is added (Finkelstein conditions) to convert the in situ benzyl chloride to the more reactive benzyl iodide, accelerating the rate-determining

    
     step.
    
Mechanistic Pathway

The reaction proceeds via a concerted bimolecular nucleophilic substitution (


).[1][2]

ReactionMechanism cluster_0 Activation Phase Sal Salicylaldehyde (Intramolecular H-bond) Phenoxide Phenoxide Anion (Nucleophile) Sal->Phenoxide Deprotonation (-H+) Base K2CO3 (Base) Base->Phenoxide TS Transition State (S_N2 Attack) Phenoxide->TS Attack Elec 3,4-Dichlorobenzyl Chloride Elec->TS Cl/I Exchange KI KI (Catalyst) KI->TS Finkelstein Prod Target Ether Product TS->Prod -KCl / -KI

Figure 1: Mechanistic pathway highlighting the base-mediated deprotonation and KI-catalyzed substitution.

Experimental Protocol

Reagents & Stoichiometry

Note: Reagent purity is critical. Use anhydrous solvents to prevent competitive hydrolysis of the benzyl chloride.

ComponentRoleEq.MW ( g/mol )Mass/Vol (Scale: 10 mmol)
Salicylaldehyde Nucleophile1.0122.121.22 g (approx. 1.05 mL)
3,4-Dichlorobenzyl chloride Electrophile1.1195.472.15 g
Potassium Carbonate (

)
Base2.0138.212.76 g
Potassium Iodide (KI) Catalyst0.1166.000.17 g
Acetone (Anhydrous) Solvent----30 - 40 mL
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add Salicylaldehyde (1.0 eq) and Anhydrous Acetone to the flask.

  • Add

    
     (2.0 eq) .
    
    • Expert Tip: Grind the

      
       into a fine powder using a mortar and pestle before addition.[3] This increases surface area and significantly speeds up deprotonation.
      
  • Stir at room temperature for 15 minutes. You may observe a color change (yellowing) indicating phenoxide formation.

Step 2: Addition of Electrophile

  • Add Potassium Iodide (0.1 eq) to the mixture.

  • Slowly add 3,4-Dichlorobenzyl chloride (1.1 eq) .

    • Safety Note: This compound is a lachrymator (tear gas agent) and corrosive.[4][5] This step MUST be performed inside a functioning fume hood.

Step 3: Reflux & Monitoring

  • Heat the reaction mixture to a gentle reflux (

    
    C).
    
  • Maintain reflux for 4–6 hours .

  • Monitor via TLC:

    • Mobile Phase: Hexane:Ethyl Acetate (8:2).

    • Visualization: UV lamp (254 nm). The product will appear as a new spot with a higher

      
       than salicylaldehyde.
      

Step 4: Workup

  • Cool the mixture to room temperature.

  • Filtration: Filter off the inorganic salts (

    
    , unreacted 
    
    
    
    ) using a Buchner funnel or sintered glass filter. Wash the solid cake with small portions of cold acetone.
  • Evaporation: Remove the solvent (acetone) from the filtrate using a rotary evaporator under reduced pressure. A crude solid or oil will remain.

Step 5: Purification

  • Recrystallization (Recommended): Dissolve the crude residue in a minimum amount of hot Ethanol (95%). Allow to cool slowly to room temperature, then refrigerate (

    
    C).
    
  • Collect the crystals via filtration.

  • Alternative: If oil persists, use column chromatography (Silica Gel 60, eluting with Hexane

    
     5% EtOAc/Hexane).
    

Workflow Visualization

Workflow Start Start: Clean 100mL RBF Mix Mix Salicylaldehyde + K2CO3 (Acetone, 15 min RT) Start->Mix Add Add KI + 3,4-DCBC (IN FUME HOOD) Mix->Add Reflux Reflux (60°C, 4-6 hrs) Add->Reflux TLC TLC Check (Hex:EtOAc 8:2) Reflux->TLC TLC->Reflux Incomplete Filter Filter Inorganic Salts TLC->Filter Conversion Complete Rotovap Evaporate Solvent Filter->Rotovap Purify Recrystallize (EtOH) or Column Rotovap->Purify End Pure Product Purify->End

Figure 2: Operational workflow for the synthesis and purification.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete deprotonation due to H-bonding.Increase reflux time or switch solvent to DMF (run at

C).
Starting Material Persists Catalyst failure or moisture.Ensure reagents are dry.[3] Add an extra 0.1 eq of KI.
Dark/Tar Formation Oxidation of aldehyde.Perform reaction under Nitrogen (

) atmosphere.
Oily Product Solvent impurities.Recrystallize from Hexane/Ethyl Acetate mix if Ethanol fails.

Safety & Compliance (E-E-A-T)

  • 3,4-Dichlorobenzyl Chloride: Classified as Skin Corr.[4][5][6][7][8] 1B and a Lachrymator .[4] It causes severe skin burns and eye damage [1].[4][5][8]

    • Protocol: Wear double nitrile gloves and goggles. Keep a beaker of 10% aqueous ammonia in the hood to neutralize spills (amines react rapidly with benzyl chlorides).

  • Salicylaldehyde: Harmful if swallowed and a skin irritant.[5]

  • Waste Disposal: The filtrate contains halogenated organics. Dispose of in the "Halogenated Organic Waste" stream.

References

  • Master Organic Chemistry. (2014).[9] The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from [Link]

  • Organic Chemistry Portal.[1] Williamson Ether Synthesis. Retrieved from [Link]

Sources

Application Note: Strategic Inclusion of Dichlorobenzyl Aldehydes in High-Throughput Screening Libraries for Covalent Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

High-Throughput Screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for novel therapeutics.[1][2] A significant paradigm in drug development is the targeted use of covalent inhibitors, which form a stable bond with their protein target, often leading to enhanced potency and prolonged duration of action.[3] Dichlorobenzyl aldehydes represent a privileged chemical scaffold for the design of covalent inhibitors, particularly targeting enzymes with a reactive cysteine residue in their active site, such as protein tyrosine phosphatases (PTPs).[4][5] This application note provides a comprehensive guide for the strategic incorporation and screening of dichlorobenzyl aldehyde-based compounds in HTS campaigns, detailing the underlying mechanistic rationale, robust protocols for library preparation and screening, and a systematic approach to hit validation.

The Rationale for Dichlorobenzyl Aldehydes in Covalent Inhibition

The efficacy of dichlorobenzyl aldehydes as covalent inhibitors stems from the electrophilic nature of the aldehyde functional group, which can react with nucleophilic residues on a target protein. The dichlorobenzyl moiety offers a versatile scaffold that can be readily modified to optimize physicochemical properties and explore structure-activity relationships (SAR).[6][7]

Mechanism of Action: Targeting Protein Tyrosine Phosphatases

Protein tyrosine phosphatases (PTPs) are a large family of enzymes that play crucial roles in cellular signaling pathways by dephosphorylating tyrosine residues on proteins.[8][9] Dysregulation of PTP activity is implicated in numerous diseases, including cancer and metabolic disorders, making them attractive drug targets.[8] A key feature of many PTPs is a highly conserved and nucleophilic cysteine residue within their active site, which is essential for their catalytic activity.[5][10]

The aldehyde group of a dichlorobenzyl aldehyde derivative can undergo a nucleophilic attack by the active site cysteine of a PTP, forming a reversible hemiacetal intermediate. This is followed by the elimination of water to form an irreversible thio-imine covalent bond, thereby inactivating the enzyme.

Signaling Pathway and Covalent Inhibition Mechanism

PTP_Inhibition cluster_0 Cellular Signaling cluster_1 PTP-Mediated Dephosphorylation (Normal) cluster_2 Covalent Inhibition by Dichlorobenzyl Aldehyde Signal_Input Growth Factor Signal Receptor_Kinase Receptor Tyrosine Kinase (RTK) Signal_Input->Receptor_Kinase Activates Phosphorylated_Substrate Phosphorylated Substrate Protein Receptor_Kinase->Phosphorylated_Substrate Phosphorylates Signal_Output Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Signal_Output Initiates PTP Protein Tyrosine Phosphatase (PTP) Phosphorylated_Substrate->PTP Dephosphorylated_Substrate Dephosphorylated Substrate Protein PTP->Dephosphorylated_Substrate Dephosphorylates Covalently_Inhibited_PTP Covalently Inhibited PTP Dephosphorylated_Substrate->Signal_Output Terminates Signal Dichlorobenzyl_Aldehyde Dichlorobenzyl Aldehyde Derivative Dichlorobenzyl_Aldehyde->PTP Forms Covalent Bond with Active Site Cysteine Covalently_Inhibited_PTP->Dephosphorylated_Substrate Prevents Dephosphorylation

Caption: Covalent inhibition of a PTP by a dichlorobenzyl aldehyde derivative.

Protocols for HTS Library Integration and Screening

Part 1: Dichlorobenzyl Aldehyde Library Preparation and Management

A well-curated compound library is fundamental to the success of any HTS campaign.[1][11] The following protocol outlines the steps for preparing and managing a dichlorobenzyl aldehyde-focused library.

Protocol 1: Library Design and Synthesis
  • Scaffold Selection: Begin with a core 2,4-dichlorobenzyl aldehyde scaffold. This substitution pattern is a common starting point.[12][13]

  • Diversity-Oriented Synthesis: Synthesize a library of derivatives by modifying the phenyl ring with various substituents to modulate electronic and steric properties. Automated high-throughput experimentation can be employed to accelerate this process.[14][15][16] Consider incorporating a range of electron-donating and electron-withdrawing groups.

  • Physicochemical Property Optimization: Design compounds with drug-like properties in mind, adhering to guidelines such as Lipinski's Rule of Five to enhance the probability of identifying developable leads.[6][17][18]

  • Quality Control: Ensure the purity and identity of each compound using analytical techniques such as HPLC, LC-MS, and NMR.[11] A purity of >90% is recommended for HTS libraries.[17]

Protocol 2: Compound Storage and Handling
  • Stock Solution Preparation: Prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO.[19]

  • Storage Conditions: Store stock solutions in tightly sealed containers at -20°C or -80°C to minimize degradation and evaporation.[20][21][22] A nitrogen-purged environment can further prevent hydration of DMSO samples.[17]

  • Plate Preparation: For screening, create a series of dilution plates.[19] Quantitative HTS (qHTS) methodologies, which test compounds at multiple concentrations in the primary screen, are highly recommended to reduce false positives and provide richer initial data.[19][23]

  • Handling Precautions: Aldehydes can be reactive. Always handle these compounds in a well-ventilated area and use appropriate personal protective equipment.[21]

Part 2: High-Throughput Screening and Hit Validation

The following workflow outlines a robust process for screening the dichlorobenzyl aldehyde library and validating initial hits.[24][25]

HTS and Hit Validation Workflow

HTS_Workflow Primary_Screen Primary HTS (e.g., Biochemical Assay) Hit_Identification Initial Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Confirmation_Screen Hit Confirmation (Dose-Response) Hit_Identification->Confirmation_Screen Orthogonal_Assay Orthogonal/Counter-Screen (Rule out PAINS and false positives) Confirmation_Screen->Orthogonal_Assay Secondary_Assays Secondary Assays (e.g., Cellular Assays, Biophysical Methods) Orthogonal_Assay->Secondary_Assays Hit_to_Lead Hit-to-Lead Optimization Secondary_Assays->Hit_to_Lead

Sources

Troubleshooting & Optimization

Preventing oxidation of 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde to carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-281-BENZ Subject: Prevention and Remediation of Autoxidation in Substituted Benzaldehydes Status: Active Guide Lead Scientist: Dr. A. V. Thorne, Senior Application Scientist

Root Cause Analysis: The Autoxidation Mechanism

The Issue: Users frequently report that 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde (CAS: 194802-96-5) develops a white solid crust or exhibits a drop in purity upon storage. This is a classic case of radical autoxidation , converting the aldehyde functionality into a carboxylic acid (2-[(3,4-Dichlorobenzyl)oxy]benzoic acid).

The Science: Unlike simple hydrolysis, this process is a radical chain reaction initiated by light or trace metals. The aldehyde hydrogen atom is abstracted to form an acyl radical, which reacts with atmospheric oxygen to form a peroxy radical. This highly reactive species abstracts a hydrogen from another aldehyde molecule, propagating the chain and generating perbenzoic acid, which further oxidizes the aldehyde.

Visualization: The Radical Cascade

Autoxidation Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (hν / Metals) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O₂ Peroxy->Radical Chain Transfer Peracid Perbenzoic Acid (R-C(O)OOH) Peroxy->Peracid + Aldehyde (Propagation) Acid Carboxylic Acid (Impurity) Peracid->Acid + Aldehyde (Oxidation)

Figure 1: The self-propagating radical chain mechanism responsible for benzaldehyde degradation.

Prevention Protocols (Storage & Handling)

Prevention is far superior to purification. The following protocols are non-negotiable for maintaining >98% purity.

Standard Operating Procedure (SOP-STG-01)
ParameterSpecificationScientific Rationale
Atmosphere Argon (preferred) or NitrogenOxygen is the stoichiometric reagent in autoxidation. Argon is heavier than air, providing a better "blanket" for solid samples.
Temperature -20°C to 4°C Radical propagation rates follow the Arrhenius equation; lower temperatures exponentially slow the reaction [1].
Container Amber Glass UV/Visible light cleaves the C-H bond, initiating the radical cascade. Amber glass blocks <450nm wavelengths.
Additives BHT (0.1%) (Optional)Butylated hydroxytoluene acts as a radical scavenger, terminating the chain reaction before it degrades the bulk material.

Expert Insight: Interestingly, the presence of small amounts of benzyl alcohol derivatives can actually inhibit autoxidation by intercepting benzoylperoxy radicals [2].[1][2] However, for high-purity applications, we recommend physical exclusion of oxygen over chemical additives.

Remediation: Purification Workflows

If your material has already oxidized (evident by a shift in melting point or appearance of acidic protons in NMR at ~11-13 ppm), use the following protocols.

Method A: The "Base Wash" (Primary Rescue)

Best for: Removing <10% acid impurity from the aldehyde.

This method exploits the massive pKa difference between the aldehyde (pKa ~14.9) and the benzoic acid impurity (pKa ~4.2) [3].[3][4][5]

  • Dissolve: Dissolve the crude solid in Ethyl Acetate or Dichloromethane (10 mL per gram).

  • Wash: Extract the organic layer twice with 10% aqueous Sodium Carbonate (Na₂CO₃) .

    • Mechanism:[6][2][7][8][9][10] The base deprotonates the carboxylic acid, forming a water-soluble sodium benzoate salt.[9] The aldehyde remains neutral and organic-soluble.

  • Rinse: Wash the organic layer once with brine to remove trapped water/salts.

  • Dry & Concentrate: Dry over anhydrous MgSO₄, filter, and evaporate the solvent.

Method B: Bisulfite Adduct Purification (High Purity)

Best for: Isolating the aldehyde from non-acidic impurities or complex mixtures.

Aldehydes form reversible, water-soluble adducts with sodium bisulfite, allowing all other organic impurities to be washed away [4].

Protocol:

  • Formation: Stir the impure aldehyde with saturated aqueous NaHSO₃ (2-3 equivalents) for 2-12 hours. A white precipitate (the adduct) usually forms.

  • Wash: Filter the solid (or wash the aqueous layer if soluble) with ether/EtOAc to remove non-aldehyde impurities.

  • Regeneration: Treat the adduct with 10% NaOH or saturated NaHCO₃ at room temperature.

    • Caution: Ensure pH > 10 to fully reverse the equilibrium.

  • Extraction: Extract the liberated aldehyde into organic solvent (DCM/EtOAc), dry, and concentrate.

Decision Logic: Choosing Your Protocol

PurificationLogic Start Contaminated Sample Check Primary Impurity Type? Start->Check Acid Carboxylic Acid (Oxidation Product) Check->Acid Acidic Proton (NMR >10ppm) Neutral Other Organics (Non-Acidic) Check->Neutral Side Products MethodA Method A: Base Wash (Fastest) Acid->MethodA MethodB Method B: Bisulfite Adduct (Most Selective) Neutral->MethodB

Figure 2: Decision tree for selecting the appropriate purification strategy.

Frequently Asked Questions (FAQ)

Q: Can I distill this compound to purify it? A: We advise against distillation for 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde. With a molecular weight of ~281 g/mol and a melting point likely >50°C, the high temperatures required for distillation (even under vacuum) increase the risk of thermal decomposition or accelerated autoxidation. Recrystallization (EtOH/Hexane) or the chemical washes described above are safer.

Q: My sample turned yellow. Is it ruined? A: Not necessarily. Pure benzaldehydes are often colorless, but trace oxidation products (specifically oligomers or quinoid-like structures) can impart a yellow tint. Check the 1H NMR. If the aldehyde peak (~10 ppm) is intact and the acid peak is minor (<5%), a simple recrystallization or filtration through a short silica plug may restore the color.

Q: Does the ether linkage at the ortho position affect stability? A: Yes. The electron-donating alkoxy group at the ortho position enriches the electron density of the aromatic ring. While this stabilizes the ring, it can make the aldehyde carbonyl oxygen slightly more basic, potentially influencing reactivity. However, the primary instability remains the labile aldehydic C-H bond [5].

References

  • BenchChem. (2025).[5] Strategies to Prevent Oxidation of Fatty Aldehydes. Retrieved from

  • Bowry, V. W., & Ingold, K. U. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol.[2][11] Nature Communications, 5, 3332.[2] Retrieved from

  • Filo. (2025).[12] Determining the ACTUAL pKa for Benzoic Acid, Phenol, and Benzaldehyde. Retrieved from

  • Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[9][13][14] Organic Process Research & Development, 21(9), 1394–1403.[14] Retrieved from

  • BenchChem. (2025). 3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde Technical Data. Retrieved from

Sources

Purification methods for 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde: Recrystallization vs Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on selecting and troubleshooting the most common purification methods for this compound: recrystallization and column chromatography. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the principles at play, enabling you to make informed decisions and effectively troubleshoot challenges in your own laboratory.

Choosing Your Purification Strategy: A Critical Decision

The choice between recrystallization and column chromatography is not arbitrary; it is dictated by the specific impurity profile of your crude 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde, the desired final purity, and the scale of your purification.

Purification_Decision_Tree Start Crude 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde Impurity_Analysis Analyze Impurity Profile (TLC, NMR, etc.) Start->Impurity_Analysis Decision1 Are impurities significantly different in polarity? Impurity_Analysis->Decision1 Recrystallization_Path Recrystallization Decision1->Recrystallization_Path Yes Column_Chrom_Path Column Chromatography Decision1->Column_Chrom_Path No/Complex Mixture Decision2 Is the compound a solid with good crystallinity? Recrystallization_Path->Decision2 Final_Purity_Check Assess Final Purity Column_Chrom_Path->Final_Purity_Check Decision2->Column_Chrom_Path No/Oily Product Decision2->Final_Purity_Check Yes

Caption: Decision tree for selecting a purification method.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[1] The principle is simple: dissolve your impure compound in a hot solvent and allow it to cool slowly. As the solution cools, the solubility of your desired compound decreases, leading to the formation of pure crystals while the impurities remain in the solution.[1]

Recrystallization Troubleshooting and FAQs

Q1: My compound is not crystallizing, even after cooling in an ice bath. What's wrong?

A1: This is a common issue often caused by one of two things: supersaturation or using too much solvent.[2][3]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved compound than it theoretically should at that temperature. To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod just below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[2][3]

    • Add a "seed crystal" of pure 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde, if available. This provides a template for further crystal formation.[2]

  • Excess Solvent: If you've used too much solvent, the concentration of your compound may be too low to crystallize even at low temperatures.[2][3][4]

    • To remedy this, gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[3][4]

Q2: My yield after recrystallization is very low. How can I improve it?

A2: A low yield can be frustrating, but it's often preventable. Here are the likely culprits:

  • Too much solvent: As mentioned above, excess solvent will keep a significant portion of your product in the mother liquor.[2][4]

  • Premature crystallization: If the solution cools too quickly, especially during a hot filtration step, you can lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete transfer: Be meticulous when transferring your crystals to the filter funnel.

  • Excessive washing: While washing the crystals is necessary to remove residual impurities, using too much cold solvent can redissolve some of your product.[2] Use a minimal amount of ice-cold solvent for washing.

Q3: The recrystallized product is oily or forms an emulsion. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of your compound or if there are significant impurities present.[3]

  • To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3] Slow cooling is crucial for forming well-defined crystals.[5]

Experimental Protocol: Recrystallization of 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

Solvent Selection: The ideal solvent is one in which 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[6][7] Based on the structure (an aromatic aldehyde with ether linkage), good starting points for solvent screening are ethanol, isopropanol, or a mixed solvent system like hexane/ethyl acetate.[8]

Procedure:

  • Dissolution: Place the crude 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[9]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[9]

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

Column Chromatography: Separation by Adsorption

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (solvent) is passed through the column.[11][12] More polar compounds will adhere more strongly to the polar silica gel and elute later, while less polar compounds will travel through the column more quickly.[12]

Column Chromatography Troubleshooting and FAQs

Q1: My compounds are streaking on the column. What causes this and how can I fix it?

A1: Streaking, or tailing, is a common issue that leads to poor separation.[13] The primary causes are:

  • Overloading the column: Applying too much sample for the amount of stationary phase is a frequent mistake.[13] A general rule of thumb is to use a 20-50 fold excess by weight of silica gel to your crude sample.[12]

  • Poorly packed column: Air bubbles or channels in the silica gel will disrupt the solvent flow and lead to uneven bands.

  • Strong interactions with the stationary phase: Highly polar functional groups in your compound can interact too strongly with the acidic silica gel. Adding a small amount (0.1-1%) of a modifier like triethylamine to your eluent can help to mitigate this for basic compounds.[13]

Q2: I'm not getting any product off the column. Where did it go?

A2: This can be alarming, but there are several possible explanations:

  • Compound is too polar: Your chosen eluent may not be polar enough to move your compound down the column. Gradually increase the polarity of your mobile phase. For very polar compounds, a reverse-phase column might be a better option.[14]

  • Compound decomposed on the silica: Some compounds are unstable on the acidic surface of silica gel.[14] You can test for this by spotting your compound on a TLC plate and letting it sit for an hour before developing. If a new spot appears, your compound is likely decomposing. Using a less acidic stationary phase like alumina may be a solution.[14]

  • Fractions are too dilute: Your compound may have eluted, but at a concentration too low to be detected by TLC. Try concentrating your fractions before spotting.[14]

Q3: The separation between my desired product and an impurity is poor. How can I improve the resolution?

A3: Improving resolution requires optimizing several parameters:

  • Solvent System: The choice of eluent is critical. Use TLC to screen different solvent systems to find one that gives a good separation (a ΔRf of at least 0.2). Aim for an Rf of 0.25-0.35 for your target compound.[15]

  • Column Dimensions: A longer, narrower column will generally provide better resolution than a short, wide one.[12]

  • Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, which can improve separation.[16]

Experimental Protocol: Column Chromatography of 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

Preliminary Analysis (TLC): Before running a column, it is essential to determine the optimal solvent system using Thin Layer Chromatography (TLC).[11][15] A good starting mobile phase for a compound of this polarity would be a mixture of n-hexane and ethyl acetate.

Column_Chromatography_Workflow Start Crude Product TLC_Optimization TLC Optimization (Hexane/EtOAc) Start->TLC_Optimization Column_Packing Pack Column with Silica Gel TLC_Optimization->Column_Packing Sample_Loading Load Sample Column_Packing->Sample_Loading Elution Elute with Optimized Solvent System Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Remove Solvent (Rotary Evaporation) Combine_Fractions->Solvent_Removal Final_Product Pure 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde Solvent_Removal->Final_Product

Caption: Workflow for column chromatography purification.

Procedure:

  • Column Preparation: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.[16] Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.

  • Elution: Begin eluting with the optimized mobile phase, collecting fractions in test tubes or vials.[16] If necessary, you can gradually increase the polarity of the eluent (gradient elution) to elute more strongly adsorbed compounds.[16]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Comparative Summary

FeatureRecrystallizationColumn Chromatography
Principle Differential solubilityDifferential adsorption
Best For Crystalline solids with impurities of different solubilityComplex mixtures, oily products, or when impurities have similar polarity
Scale Easily scalable to large quantitiesCan be scaled, but becomes more resource-intensive
Solvent Usage Generally lowerCan be high, especially for large columns
Time Can be faster for simple purificationsOften more time-consuming
Purity Can achieve very high purityHigh purity achievable with good optimization

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • What causes streaking in silica gel column chromatography? : r/chemhelp - Reddit. (2019, March 14). Retrieved from [Link]

  • Recrystallization. --->. (n.d.). Retrieved from [Link]

  • TLC troubleshooting | - ChemBAM. (n.d.). Retrieved from [Link]

  • troubleshooting column chromatography : r/chemistry - Reddit. (2022, February 22). Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Recrystallisation and Yield : r/chemistry - Reddit. (2024, March 12). Retrieved from [Link]

  • Tips for maximizing yield, purity and crystal size during recrystallization. (2015, December 16). Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Separation of Benzaldehyde, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]

  • Column Chromatography - Magritek. (n.d.). Retrieved from [Link]

  • Column Chromatography. (n.d.). Retrieved from [Link]

  • Column chromatography. (n.d.). Retrieved from [Link]

  • Supporting Information for Angew. Chem. Int. Ed. 200461036 © Wiley-VCH 2004. (n.d.). Retrieved from [Link]

  • Lab Procedure: Recrystallization - LabXchange. (n.d.). Retrieved from [Link]

  • recrystallization.pdf. (n.d.). Retrieved from [Link]

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

Sources

Validation & Comparative

High-Resolution FTIR Analysis of Carbonyl Stretch in 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Critical Quality Attribute

In the synthesis of 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde (CAS 194802-96-5), the carbonyl (


) stretching vibration is not merely a spectral feature; it is the definitive Critical Quality Attribute (CQA)  for reaction monitoring.[1]

This guide compares the spectral performance of the target product against its precursor (Salicylaldehyde) and evaluates the two primary acquisition methodologies: Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet) .

Key Takeaway: The successful O-alkylation of salicylaldehyde is quantitatively validated by a distinct hypsochromic shift (blue shift) of the carbonyl stretch from


 to 

.[1] This shift confirms the rupture of the intramolecular hydrogen bond, a mechanism detailed in Section 2.

Mechanistic Foundation: The "Blue Shift" Phenomenon

To interpret the FTIR data correctly, one must understand the causality of the spectral shift.

  • Precursor (Salicylaldehyde): The carbonyl oxygen accepts a strong intramolecular hydrogen bond from the ortho-hydroxyl group.[1] This interaction weakens the

    
     bond character, lengthening the bond and lowering the force constant (
    
    
    
    ). Consequently, the vibrational frequency (
    
    
    ) drops to the 1660–1670 cm⁻¹ range.
  • Target Product: The alkylation of the phenolic oxygen with the 3,4-dichlorobenzyl group eliminates the hydrogen donor. The carbonyl group reverts to a "free" aromatic aldehyde state (conjugated only with the benzene ring). The force constant increases, shifting the peak to higher wavenumbers (1680–1700 cm⁻¹ ).

Visualization: Synthesis & Spectral Logic

The following diagram maps the synthesis pathway to the observable spectral changes.

G cluster_0 Precursor State cluster_1 Target Product State Salicylaldehyde Salicylaldehyde (Ortho-OH) HBond Intramolecular H-Bonding Salicylaldehyde->HBond Stabilizes Product 2-[(3,4-Dichlorobenzyl) oxy]benzaldehyde Salicylaldehyde->Product + 3,4-Dichlorobenzyl chloride (O-Alkylation) LowFreq C=O Stretch: ~1660 cm⁻¹ HBond->LowFreq Weakens Bond NoHBond H-Bond Eliminated Product->NoHBond Steric Block HighFreq C=O Shift: ~1685-1695 cm⁻¹ NoHBond->HighFreq Restores Bond Order

Figure 1: Mechanistic pathway showing the correlation between O-alkylation, hydrogen bond disruption, and the resulting carbonyl frequency shift.[1]

Comparative Analysis: Methodologies & Spectral Profiles

This section objectively compares the two critical aspects of analysis: the Sampling Technique (how you measure) and the Spectral Profile (what you measure).

A. Methodology Comparison: ATR vs. KBr

For this specific solid aldehyde, the choice of technique impacts resolution and workflow efficiency.[1]

FeatureATR (Diamond/ZnSe) Transmission (KBr Pellet) Verdict for Drug Dev
Principle Surface Reflectance (Evanescent wave)Bulk TransmissionATR for routine QC.[1]
Sample Prep None (Direct contact)Grinding/Pressing (1-2% in KBr)ATR eliminates grinding errors.[1]
Pathlength Dependent on wavelength (

)
Fixed by pellet thicknessKBr is better for quantitative Beer's Law work.[1]
Peak Shift Peaks may appear 2–5 cm⁻¹ lower due to penetration depth.[1]True frequency values.KBr is the "Gold Standard" for publication.[1][2]
Reproducibility High (Pressure clamp control)Variable (Hygroscopic KBr issues)ATR is superior for batch-to-batch comparison.[1]

Expert Insight: While KBr provides higher resolution for resolving the aromatic overtone region (1600–2000 cm⁻¹), ATR is recommended for routine synthesis verification of this compound due to the risk of KBr absorbing moisture, which can broaden the critical carbonyl band and mimic the OH signal of the unreacted precursor.

B. Spectral Profile Comparison: Precursor vs. Product

The table below defines the "Pass/Fail" criteria for the reaction product.

Functional GroupSalicylaldehyde (Precursor) Target Product Delta (

)
Carbonyl (

)

(Broadened)

(Sharp)
+30 cm⁻¹ (Primary Indicator)
Hydroxyl (

)

(Broad, Strong)
Absent Disappearance confirms full conversion.[1]
Ether (

)
N/A

Appearance of aryl alkyl ether stretch.[1]
Aldehyde (

)

(Fermi Doublet)

Minimal shift, but distinct doublet remains.[1]

Experimental Protocols

These protocols are designed to be self-validating . If the system suitability check fails, do not proceed to sample analysis.[1]

Protocol A: High-Throughput ATR Analysis (Recommended)

Equipment: FTIR Spectrometer with Diamond ATR Accessory.[1]

  • System Suitability:

    • Clean crystal with isopropanol.[1]

    • Collect background (air).[1] Ensure energy curve is nominal.

    • Validation: Run a Polystyrene standard. Verify the 1601 cm⁻¹ peak is within ±1 cm⁻¹.[1]

  • Sample Loading:

    • Place

      
       of 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde  on the crystal center.[1]
      
    • Apply high pressure using the anvil (essential for solid aldehydes to ensure optical contact).

  • Acquisition:

    • Resolution:

      
      .[1]
      
    • Scans: 32 (minimum).

    • Correction: Apply "ATR Correction" algorithm in software to normalize peak intensities for library matching.

  • Data Analysis:

    • Locate the Carbonyl peak.[1][3][4][5][6]

    • Pass Criteria: Peak Max

      
      . Absence of broad band 
      
      
      
      .[1]
Protocol B: KBr Pellet (Referee Method)

Use Case: When resolving subtle splitting or for publication-grade spectra.[1]

  • Preparation:

    • Mix

      
       sample with 
      
      
      
      dry spectroscopic-grade KBr.[1]
    • Grind in an agate mortar until a fine, non-reflective powder is obtained (reduces Christiansen effect).[1]

  • Pressing:

    • Press at 8–10 tons for 2 minutes under vacuum (to remove moisture).[1]

    • Visual Check: Pellet must be transparent/translucent, not opaque white.[1]

  • Acquisition:

    • Collect transmission spectrum.[1][2][7]

    • Pass Criteria: Baseline at 4000 cm⁻¹ should be

      
      .
      

Decision Matrix: Troubleshooting the Spectrum

Use this logic flow to troubleshoot unexpected results during analysis.

DecisionMatrix Start Analyze Spectrum (1600-1800 cm⁻¹) CheckCO Peak at ~1690 cm⁻¹? Start->CheckCO CheckOH Broad Peak at 3300 cm⁻¹? CheckCO->CheckOH Yes Fail_Precursor FAIL: Unreacted Precursor CheckCO->Fail_Precursor No (Peak at 1660) Pass PASS: Pure Product CheckOH->Pass No Fail_Wet FAIL: Wet Sample/KBr CheckOH->Fail_Wet Yes (But C=O is sharp 1690) Mixed FAIL: Incomplete Reaction CheckOH->Mixed Yes (Both peaks present)

Figure 2: Logic flow for spectral interpretation and quality control decision-making.

References

  • Sigma-Aldrich. Product Specification: 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde (CAS 194802-96-5).[1] Retrieved from [1]

  • LibreTexts Chemistry. Spectroscopy of Aldehydes and Ketones. (2024).[1][5][8] Explains the conjugation and hydrogen bonding effects on carbonyl shifts. Retrieved from [1]

  • Kintek Solution. Difference Between KBr and ATR in FTIR. (2024).[1][5][8] Comparison of sampling methodologies. Retrieved from

  • PubChem. Compound Summary: 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde.[1] National Library of Medicine.[1] Retrieved from

  • Indian Academy of Sciences. Overtone spectroscopy of salicylaldehyde.[1] (Discusses the intramolecular H-bond frequency lowering). Retrieved from

Sources

HPLC Retention Time Comparison: Substituted Benzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical synthesis and impurity profiling, "benzaldehyde isomers" typically refers to positional isomers of substituted benzaldehydes (e.g., nitrobenzaldehydes, hydroxybenzaldehydes, or tolualdehydes). The parent molecule, benzaldehyde (


), possesses no structural isomers itself; however, its substituted derivatives are critical intermediates in drug development (e.g., nifedipine analogues).

This guide objectively compares the HPLC retention behaviors of the two most industrially relevant classes: Nitrobenzaldehydes and Hydroxybenzaldehydes . We analyze the mechanistic drivers of separation—specifically the "Ortho Effect" (intramolecular hydrogen bonding)—and provide validated protocols to achieve baseline resolution.

Mechanistic Insight: The Physics of Separation

To develop a robust method, one must understand why these isomers separate. The separation on Reversed-Phase (RP) HPLC is governed by the Hydrophobic Subtraction Model, but for these isomers, effective polarity is the deciding factor.

The "Ortho Effect" and Intramolecular Hydrogen Bonding

The elution order of ortho (


), meta (

), and para (

) isomers is rarely random. It is dictated by the ability of the substituent to interact with the mobile phase versus the stationary phase.
  • Para-Isomers (

    
    ):  The functional groups are on opposite sides of the ring (1,4-position). Both the aldehyde carbonyl and the substituent (e.g., -OH or -NO2) are fully exposed to the aqueous mobile phase. This maximizes solvation, increasing apparent polarity and typically reducing retention time (
    
    
    
    ).
  • Ortho-Isomers (

    
    ):  The substituent is adjacent to the aldehyde (1,2-position).
    
    • Hydroxybenzaldehydes: The -OH group forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This "locks" the polar protons, preventing them from interacting with water. The molecule effectively presents a hydrophobic "shield" to the column, significantly increasing retention on C18 phases.

    • Nitrobenzaldehydes:[1][2] Steric hindrance and dipole vector cancellation often make the ortho isomer elute last, though the effect is less pronounced than in hydroxy- analogs.

Visualization: Solvation vs. Shielding Mechanism

The following diagram illustrates the competing forces driving the separation of hydroxybenzaldehyde isomers.

SeparationMechanism cluster_mobile Mobile Phase (Polar/Aqueous) cluster_stationary Stationary Phase (Non-Polar) Water H2O Molecules C18 C18 Ligands Para p-Hydroxybenzaldehyde (Exposed -OH) Para->Water Strong H-Bonding (Increases Polarity) Para->C18 Weak Interaction (Fast Elution) Ortho o-Hydroxybenzaldehyde (Intramolecular H-Bond) Ortho->Water Weak Solvation Ortho->C18 Strong Hydrophobic Interaction (Slow Elution) Ortho->Ortho Internal H-Bond (Shields Polarity)

Caption: Mechanistic difference between p- and o- isomers. The ortho-isomer's intramolecular bonding reduces aqueous solubility, increasing affinity for the non-polar C18 phase.

Experimental Protocols & Data Comparison

Case Study A: Nitrobenzaldehyde Isomers

Application: Analysis of impurities in the synthesis of dihydropyridine calcium channel blockers. Challenge: Separating the meta isomer (often the active intermediate) from ortho and para impurities.

Protocol 1: Mixed-Mode Separation (High Selectivity)

This protocol utilizes a specialized stationary phase to enhance


 interactions, which are often necessary when standard C18 fails to resolve the meta and para pair.
  • Column: C18 / PFP (Pentafluorophenyl) mixed-mode or Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.05 mol/L

      
       (adjusted to pH 7.5 with phosphoric acid).
      
    • Solvent B: Methanol.

    • Ratio: A:B = 80:20 (Isocratic).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV @ 240 nm.

  • Temperature: 40°C.

Experimental Retention Data (Relative):

IsomerRetention Time (

)
Separation Factor (

)
Elution Order
m-Nitrobenzaldehyde 2.89 min-1 (First)
Benzaldehyde (Ref) 2.99 min1.032
p-Nitrobenzaldehyde 3.03 min1.01 (vs Ref)3
o-Nitrobenzaldehyde 3.11 min1.03 (vs Para)4 (Last)

Data Source: Validated against mixed-mode separation protocols [1]. Note the tight elution window requiring high-efficiency columns.

Case Study B: Hydroxybenzaldehyde Isomers

Application: Lignin degradation analysis and pharmaceutical precursors. Challenge: The ortho isomer (Salicylaldehyde) behaves significantly differently due to the phenol-carbonyl interaction.

Protocol 2: Standard Reversed-Phase (C18)
  • Column: High-purity Endcapped C18 (e.g., Zorbax Eclipse Plus or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (pH ~2.7).

    • Solvent B: Acetonitrile.[1][3][4][5][6]

    • Gradient: 10% B to 40% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV @ 280 nm (Phenol absorption).

Performance Comparison:

IsomerPredicted Elution OrderMechanism
p-Hydroxybenzaldehyde First High polarity; -OH fully solvated by water.
m-Hydroxybenzaldehyde Second Intermediate polarity; no intramolecular effects.
o-Hydroxybenzaldehyde Last "Ortho Effect" : Intramolecular H-bond reduces polarity, acting like a non-polar hydrocarbon.

Note: On a standard C18 column, the gap between Para and Ortho is usually significant (several minutes), making this separation easier than the nitro- analogs.

Method Development Workflow

Use this logic flow to select the correct column and conditions for your specific benzaldehyde derivative.

MethodWorkflow Start Select Analyte Class ClassCheck Is substituent H-bond donor? (e.g., -OH, -NH2) Start->ClassCheck YesPath Yes (e.g., Hydroxybenzaldehyde) ClassCheck->YesPath Yes NoPath No (e.g., Nitrobenzaldehyde) ClassCheck->NoPath No AcidicMP Use Acidic Mobile Phase (pH < 3.0) to suppress ionization YesPath->AcidicMP C18 Column: Standard C18 (Strong Hydrophobic Selectivity) AcidicMP->C18 Result1 Expect: Para < Meta < Ortho C18->Result1 StandardC18 Try C18 first NoPath->StandardC18 Selectivity Is Isomer Resolution < 1.5? Phenyl Switch to Phenyl-Hexyl or PFP (Uses Pi-Pi interactions) Selectivity->Phenyl Poor Res StandardC18->Selectivity Result2 Expect: Meta < Para < Ortho (Tight elution window) Phenyl->Result2

Caption: Decision tree for selecting column chemistry based on substituent properties.

Troubleshooting & Optimization

  • Peak Tailing: Substituted benzaldehydes (especially amino- or hydroxy-) can interact with residual silanols on the silica support.

    • Solution: Use "Endcapped" or "Base-Deactivated" columns. Add 10-20 mM Ammonium Acetate if pH allows.

  • Co-elution of Meta/Para Nitrobenzaldehyde: These are structurally very similar.

    • Solution: Lower the temperature to 25°C. While higher temperatures improve peak shape, they often reduce selectivity (

      
      ) between isomers. Alternatively, use a Pentafluorophenyl (PFP)  column which discriminates based on electron density distribution.
      

References

  • Google Patents. Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography (CN109738536B). Retrieved from

  • Royal Society of Chemistry. Simultaneous Determination of β-methyl-β-nitrostyrene and Its Related Substances.[4] Analytical Methods.[1][3][4][5][6][7][8][9][10][11][12] Retrieved from

  • SIELC Technologies. Separation of 4-Chlorobenzaldehyde on Newcrom R1 HPLC column. Retrieved from

  • BenchChem. A Comparative Guide to HPLC Methods for the Separation of Chloro-2-Naphthol Isomers. Retrieved from

Sources

Technical Comparison Guide: Crystallographic Profiling of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted benzaldehydes serve as foundational pharmacophores in medicinal chemistry, acting as precursors for Schiff bases, chalcones, and heterocyclic drug candidates. Their solid-state behavior—specifically polymorphism, hydrogen bonding networks, and


-stacking interactions—directly impacts bioavailability and shelf stability.

This guide objectively compares the three primary structural elucidation methodologies: Single Crystal X-Ray Diffraction (SCXRD) , Powder X-Ray Diffraction (PXRD) , and Density Functional Theory (DFT) . It provides experimental protocols and comparative crystallographic data to assist researchers in selecting the optimal characterization pathway for substituted benzaldehyde derivatives.[1]

Methodology Comparison: SCXRD vs. PXRD vs. DFT

In the characterization of crystalline organic intermediates, no single technique provides a complete picture. The following analysis contrasts the operational utility of each method.

Comparative Matrix
FeatureSCXRD (Gold Standard) PXRD (Bulk Analysis) DFT (Computational)
Primary Output 3D atomic coordinates, bond lengths/angles, absolute configuration.Phase purity, crystallinity, polymorph identification.Energy minimization, theoretical bond strength, molecular orbitals.
Sample Requirement High-quality single crystal (

mm).
Polycrystalline powder (

mg).
Molecular structure file (.cif, .xyz).
Resolution Atomic level (

Å).
Bulk lattice parameters.N/A (Theoretical).
Limitation Time-intensive crystal growth; fails for amorphous solids.Cannot easily solve unknown complex structures ab initio.Depends on basis set accuracy; ignores lattice solvent effects often.
Best For De novo structure determination and stereochemistry.Quality Control (QC) and detecting polymorph mixtures.Validating experimental geometry and interaction energies.
Decision Framework

The following logic flow illustrates the optimal selection process for characterizing new benzaldehyde derivatives.

G Start New Substituted Benzaldehyde Synthesized CheckCrystal Are Single Crystals Available? Start->CheckCrystal SCXRD Perform SCXRD (Determine Space Group & Z) CheckCrystal->SCXRD Yes PXRD Perform PXRD (Check Phase Purity) CheckCrystal->PXRD No (Powder only) DFT Run DFT Optimization (Validate Geometry) SCXRD->DFT Compare Bond Lengths Analysis Structural Analysis (H-bonds, Packing) SCXRD->Analysis PXRD->Analysis DFT->Analysis

Figure 1: Decision matrix for structural characterization of crystalline organic intermediates.

Comparative Crystallographic Data Analysis

The substitution pattern (ortho, meta, para) on the benzaldehyde ring drastically alters the crystal packing forces.

Case Study: Ortho- vs. Para-Substitution
  • Ortho-substitution (e.g., 2-hydroxybenzaldehyde): Often favors intramolecular hydrogen bonding (e.g., O-H...O=C), creating a planar, "closed" conformation. This reduces the potential for intermolecular networking, often leading to lower melting points and different solubility profiles.

  • Para-substitution (e.g., 4-phenylbenzaldehyde): Sterically allows for extensive intermolecular hydrogen bonding (e.g., C-H...O dimers). These derivatives typically form centrosymmetric dimers or infinite chains, resulting in higher lattice energy and stability.

Experimental Data Summary

The table below aggregates crystallographic parameters from specific substituted benzaldehyde studies [1][2][3].

CompoundSubstitutionSpace GroupCrystal SystemKey Interaction MotifRef
2-Methylbenzaldehyde deriv. Ortho

Monoclinic

-stacking dominates; steric bulk prevents planar H-bond networks.
[1]
3-Methoxy-4-(prop-2-ynyloxy) Meta/Para

MonoclinicC-H...O and C-H...

interactions form 3D framework.[2]
[2]
4-Phenylbenzaldehyde Para

TriclinicCentrosymmetric dimers linked by C-H...O bonds (

motif).
[3]
2-((4-morpholino...)oxy) Ortho

TriclinicIntramolecular H-bond stabilizes the ether linkage.[4]

Technical Insight: In para-substituted derivatives like 4-phenylbenzaldehyde, the aldehyde proton is acidic enough to act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, forming a dimer with a bond energy of


 kJ/mol [3]. In contrast, ortho-substituted analogs often exhibit the 

intramolecular motif, which "locks" the conformation and prevents this dimerization.

Experimental Protocols

To ensure reproducibility and valid crystallographic data, the following protocols must be adhered to.

Protocol A: Single Crystal Growth (Slow Evaporation)

Objective: Obtain crystals suitable for SCXRD (


 mm dimensions).
  • Solvent Selection: Prepare saturated solutions of the benzaldehyde derivative in three separate vials using:

    • Vial A: Ethanol (Polar protic)

    • Vial B: Dichloromethane/Hexane (1:1) (Polar aprotic/Non-polar)

    • Vial C: Acetone (Polar aprotic)

  • Dissolution: Gently heat vials to

    
     to ensure complete dissolution. Filter through a 0.45 
    
    
    
    m PTFE syringe filter to remove dust nucleation sites.
  • Nucleation: Cover vials with Parafilm and pierce 3-5 small holes to control evaporation rate.

  • Incubation: Store in a vibration-free environment at

    
    .
    
    • Note: If crystallization is too rapid (yielding microcrystals), place the vial inside a larger jar containing a less volatile anti-solvent (Vapor Diffusion method).

  • Harvesting: Isolate crystals using a nylon loop and immediately immerse in Paratone-N oil for mounting.

Protocol B: Structure Solution Workflow

Objective: Solve the phase problem and refine the structure to


.

Workflow DataColl Data Collection (Mo/Cu Source, 100K) Process Data Reduction (SAINT/CrysAlisPro) DataColl->Process Solve Structure Solution (SHELXT - Intrinsic Phasing) Process->Solve Refine Refinement (SHELXL - Least Squares) Solve->Refine Validate Validation (CheckCIF / Platon) Refine->Validate Validate->Refine High Residuals

Figure 2: Standard crystallographic data processing workflow.

Step-by-Step Refinement:

  • Indexing: Determine unit cell parameters from low-angle reflections.

  • Integration: Integrate intensities and apply absorption corrections (multi-scan or face-indexed).

  • Phasing: Use SHELXT (Intrinsic Phasing) to locate heavy atoms (O, N, Cl, Br).

  • Refinement: Use SHELXL (Full-matrix least-squares on

    
    ).
    
    • Anisotropic Refinement: Apply to all non-hydrogen atoms.

    • Hydrogen Placement: Constrain H-atoms on aromatic rings using a riding model (AFIX 43) with

      
      .
      
    • Aldehyde Proton: Locate the aldehyde H-atom in the difference Fourier map if data quality permits; otherwise, calculate its position.

References

  • AIP Publishing. Ab-initio crystal structure determination of 3-methoxy-4-(prop-2-ynyloxy)benzaldehyde Using Laboratory X-ray Powder Diffraction Data. Retrieved from [Link]

  • RSC Publishing. C–H...O Hydrogen bonding in 4-phenyl-benzaldehyde: A comprehensive crystallographic, spectroscopic and computational study. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Retrieved from [Link]

Sources

Safety Operating Guide

2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

Executive Chemical Assessment

Compound: 2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde Chemical Class: Halogenated Aromatic Aldehyde / Benzyl Ether Primary Hazards: Skin/Eye Corrosion (Category 1B/1), Aquatic Toxicity (Chronic Category 2), Potential Sensitizer.[1]

The "Why" Behind the Protocol: As a halogenated organic compound, this substance presents two distinct challenges for disposal that differentiate it from standard organic waste:

  • Halogen Content (Cl): Upon incineration, the chlorine atoms release hydrogen chloride (HCl) gas. This necessitates disposal in facilities equipped with specific acid-gas scrubbers. Mixing this with non-halogenated solvents (like Acetone or Ethanol) contaminates the entire stream, exponentially increasing disposal costs.[1]

  • Aldehyde Reactivity: The aldehyde functional group (-CHO) is susceptible to autoxidation, forming the corresponding carboxylic acid (2-[(3,4-dichlorobenzyl)oxy]benzoic acid).[1] While not explosive, this acidity can degrade incompatible waste containers over time.[1]

Disposal Decision Matrix

This logic flow ensures compliance with RCRA (USA) and hazardous waste regulations by segregating streams at the source.

DisposalWorkflow Start START: Waste Assessment StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Bagging Double-Bag (Polyethylene) Label: 'Solid Halogenated Waste' Solid->Bagging SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck YesHalo Yes SolventCheck->YesHalo Yes NoHalo No (e.g., Acetone, EtOAc) SolventCheck->NoHalo No HaloStream Stream A: Halogenated Solvent Waste (High Cost Disposal) YesHalo->HaloStream ConcCheck Concentration > 1%? NoHalo->ConcCheck ConcCheck->HaloStream Yes (Contaminates Stream) NonHaloStream Stream B: Non-Halogenated Waste (Standard Disposal) ConcCheck->NonHaloStream No (Trace Only)

Figure 1: Decision logic for segregating halogenated waste to prevent cross-contamination of cheaper waste streams.

Operational Protocols

A. Solid Waste Disposal (Pure Compound)

Do not dissolve solid waste in solvent to dispose of it. This increases waste volume and cost.[1]

  • PPE Requirements: Nitrile gloves (double-gloved recommended due to corrosivity), safety goggles, and lab coat.[1] Use a fume hood to prevent inhalation of dust.

  • Containerization:

    • Use a wide-mouth High-Density Polyethylene (HDPE) jar.

    • Alternatively, double-bag the solid in thick polyethylene bags (minimum 4 mil) and seal with tape.[1]

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid."

    • Constituents: "2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde."[1]

    • Hazard Checkbox: Toxic, Irritant/Corrosive.[1][2]

  • Storage: Store in the Solid Waste satellite accumulation area until pickup.

B. Liquid Waste Disposal (Solutions)

Crucial Rule: If the compound is dissolved in a non-halogenated solvent (e.g., Ethyl Acetate) at >1-2%, the ENTIRE mixture must be treated as Halogenated Waste.[1]

  • Select the Correct Carboy:

    • Stream A (Halogenated): Use for solutions in Dichloromethane (DCM), Chloroform, or high concentrations of the target compound.[1]

    • Stream B (Non-Halogenated): Only permissible if the compound is present in trace amounts (<1%) in solvents like Methanol or Acetone.

  • Compatibility Check: Ensure the carboy material is compatible. Avoid PVC containers for long-term storage of benzaldehyde derivatives.

  • Venting: Use a safety cap with a pressure-relief valve if available, as oxidation of aldehydes can consume oxygen or generate minor heat, though pressure buildup is less of a risk than with peroxides.[1]

C. Container Compatibility Data

Aldehydes can soften certain plastics. Use this table to select storage vessels.

MaterialCompatibilityNotes
Glass (Borosilicate) Excellent Preferred for long-term storage of liquid waste.
HDPE (High-Density Polyethylene) Good Standard white waste carboys. Acceptable for <6 months.
Teflon (PTFE/FEP) Excellent Best for liners and seals.
PVC (Polyvinyl Chloride) Poor Do NOT use. Benzaldehydes can plasticize/degrade PVC.
Stainless Steel (304/316) Fair/Poor Avoid.[3] Acidic oxidation byproducts may cause pitting.

Emergency Spill Response

Scenario: 5g of solid powder spilled on the benchtop.

  • Isolate: Alert nearby personnel. Mark the area.

  • PPE Upgrade: Ensure you are wearing safety glasses and nitrile gloves. If dust is airborne, use an N95 or half-mask respirator.[1]

  • Dry Cleanup (Preferred):

    • Do NOT use water initially (this spreads the chemical and creates hazardous liquid waste).

    • Cover the spill with a dry absorbent (Vermiculite or sand) to suppress dust.

    • Sweep carefully into a dustpan or scoop.

  • Decontamination:

    • Once the bulk solid is removed, wipe the surface with a paper towel dampened with Ethanol or Isopropanol (solubilizes the organic residue better than water).[1]

    • Final wash with soap and water.[2]

  • Disposal: Place all contaminated absorbents, gloves, and paper towels into the Solid Hazardous Waste bag.

Regulatory Framework (Reference)

  • USA (RCRA): While not a "U-Listed" waste by specific name, it is regulated under 40 CFR 261.3 as a characteristic hazardous waste (due to toxicity/reactivity) or process waste.[1] It usually falls under state-specific codes for "Halogenated Organic Solids."

  • EU (REACH): Classified as Aquatic Chronic 2 (H411) . It is illegal to discharge this into municipal sewage systems under the Water Framework Directive.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[Link]]

Sources

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Retrosynthesis Analysis

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